4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold, characterized by a 3-bromo-4-hydroxy-5-methoxy-substituted benzylidene group and a 2-chlorophenyl substituent. The presence of halogen atoms (Br, Cl), hydroxy, and methoxy groups contributes to its unique chemical reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity or crystal packing .
Properties
CAS No. |
478254-34-1 |
|---|---|
Molecular Formula |
C16H12BrClN4O2S |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrClN4O2S/c1-24-13-7-9(6-11(17)14(13)23)8-19-22-15(20-21-16(22)25)10-4-2-3-5-12(10)18/h2-8,23H,1H3,(H,21,25)/b19-8+ |
InChI Key |
UNTCWCJDADVZLB-UFWORHAWSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BR-4-(((3-(2-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a [3 + 2]-cycloaddition reaction between sydnones and alkynes . The reaction conditions often include the use of copper(I) catalysis to enhance regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-BR-4-(((3-(2-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol moiety may result in the formation of quinones, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
2-BR-4-(((3-(2-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BR-4-(((3-(2-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes . The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzylidene Group
Aryl Substituents on the Triazole Core
The 2-chlorophenyl group at position 3 of the triazole core contrasts with other aryl/heteroaryl groups:
- : A 4-bromophenyl substituent (C22H15BrN4OS) increases molecular weight and may enhance π-π stacking interactions .
- : A 4-isobutylphenyl group (linked to ibuprofen) introduces bulkiness, likely improving anti-inflammatory activity but reducing solubility .
- : A pyridin-2-yl substituent introduces nitrogen-based hydrogen-bond acceptors, which could enhance binding to biological targets .
Spectroscopic and Analytical Data
Key spectral features of the target compound can be inferred from analogs:
- IR Spectroscopy : The C=S stretch in 1,2,4-triazole-5-thiones typically appears near 1210–1220 cm⁻¹ (e.g., 1212 cm⁻¹ in ). The hydroxy group’s O-H stretch (~3200–3500 cm⁻¹) and C-Br vibration (~550 cm⁻¹) are also expected.
- 1H NMR : Aromatic protons in the benzylidene and 2-chlorophenyl groups resonate between 6.10–8.01 ppm , while the triazole NH proton appears as a singlet near 9.5 ppm (similar to ).
Table 2: Comparative Spectroscopic Data
| Compound | IR (C=S, cm⁻¹) | 1H NMR (NH, ppm) | Reference |
|---|---|---|---|
| Target Compound | ~1212 | ~9.5 | - |
| 1212 | 9.51 | [1] | |
| 1218 | 9.48 | [14] |
Crystallographic and Hydrogen-Bonding Features
Crystal structures of related compounds reveal:
- Planarity : The triazole ring is nearly planar (deviation <0.01 Å in and ), facilitating π-π interactions .
- Hydrogen Bonding : In , intramolecular C–H···S and intermolecular N–H···S bonds stabilize the crystal lattice, forming R₂²(8) motifs . The target’s hydroxy group may participate in additional O–H···N/S interactions.
- Dihedral Angles : The 2-chlorophenyl group in the target compound likely forms a dihedral angle of ~25° with the triazole ring, similar to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
